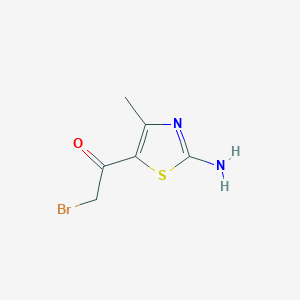
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Cat. No. B1357636
Key on ui cas rn:
32519-72-5
M. Wt: 235.1 g/mol
InChI Key: PGFMEUCSGCDKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940771B2
Procedure details


A mixture of 1-(2-amino-4-methyl-thiazol-5-yl)-2-bromo-ethanone (7.0 g, prepared as described in WO 2006/125805), 2,2-dimethylpropanethioamide (2.25 g, prepared as described by Boys and Downs in Synthetic Communications 2006, 36, 295-298.), triethylamine (7.2 ml) and ethanol (173 ml) are heated at reflux for 3.5 hours. On cooling to room temperature the reaction mixture is filtered, the filtrate evaporated and then partitioned between aqueous NaHCO3 and CH2Cl2, extracting 3×CH2Cl2. The organic layers are dried and evaporated then triturated 4× with diethyl ether (50 ml), the diethyl ether layers combined and extracted with 1M HCl (100 ml). The HCl layer is then washed 3× diethyl ether, basified with aqueous NaOH and extracted 4× diethyl ether and 2×CH2Cl2. The organic layers dried over Na2SO4 and evaporated to give the title compound as a red solid. Hplc/MS (Method B) RT 1.95 minutes, M+H 253.9.
Quantity
7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:8](=O)[CH2:9]Br)=[C:5]([CH3:7])[N:6]=1.[CH3:12][C:13]([CH3:18])([CH3:17])[C:14](=[S:16])[NH2:15].C(N(CC)CC)C>C(O)C>[C:13]([C:14]1[S:16][CH:9]=[C:8]([C:4]2[S:3][C:2]([NH2:1])=[N:6][C:5]=2[CH3:7])[N:15]=1)([CH3:18])([CH3:17])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC(=C(N1)C)C(CBr)=O
|
|
Name
|
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(N)=S)(C)C
|
|
Name
|
|
|
Quantity
|
7.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
173 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
are heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3.5 hours
|
|
Duration
|
3.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between aqueous NaHCO3 and CH2Cl2
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracting 3×CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layers are dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then triturated 4× with diethyl ether (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1M HCl (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The HCl layer is then washed 3× diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 4× diethyl ether and 2×CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1SC=C(N1)C1=C(N=C(S1)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

